Dimethyl lithospermate B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl lithospermate B is a highly potent natural antioxidant and antidiabetic polyphenol. It is a minor component of the root extract from Salvia miltiorrhizaThis compound has shown significant pharmacological activities, including hepatoprotection, endothelium-dependent vasodilation, and the ability to lower blood pressure in hypertensive rats .
Preparation Methods
Dimethyl lithospermate B can be synthesized through various methods. One effective method involves the isolation of magnesium lithospermate B from Salvia miltiorrhiza . The synthetic route includes the use of photochemical and fluorescent probes to determine its cellular targets . Industrial production methods focus on optimizing the extraction and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Dimethyl lithospermate B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include UV irradiation for photochemical reactions and various solvents like chloroform, dichloromethane, and ethyl acetate . Major products formed from these reactions include highly reactive carbene intermediates that can form covalent adducts with target proteins .
Scientific Research Applications
Dimethyl lithospermate B has a wide range of scientific research applications. In chemistry, it is used as a dual-labeled chemical probe for investigating ligand-protein interactions and subcellular localization . In biology and medicine, it has shown potential as a Na+ channel agonist and a suppressor of arrhythmogenesis, making it valuable in the study of cardiovascular diseases . Additionally, it has been explored for its therapeutic potentials in atherosclerosis and restenosis .
Mechanism of Action
The mechanism of action of dimethyl lithospermate B involves its role as a selective Na+ channel agonist. It slows the inactivation of sodium currents, leading to increased inward current during the early phases of the action potential . This action is particularly useful in the treatment of conditions like the Brugada syndrome, where it helps restore the epicardial action potential dome and reduce arrhythmogenic substrate .
Comparison with Similar Compounds
Dimethyl lithospermate B is often compared with lithospermic acid B, another component of Salvia miltiorrhiza. Both compounds share similar pharmacological activities, but this compound has shown unique properties as a Na+ channel agonist . Other similar compounds include magnesium lithospermate B and zinc lithospermate B, which have been studied for their protective effects on diabetes-induced renal disease and vascular injury response .
Properties
Molecular Formula |
C38H34O16 |
---|---|
Molecular Weight |
746.7 g/mol |
IUPAC Name |
[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] (2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33+,34-/m1/s1 |
InChI Key |
DHYLGBJCEGEBGQ-QHIXFNMVSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)OC |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.